molecular formula C22H21BrN2O4S B3721524 N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3721524
M. Wt: 489.4 g/mol
InChI Key: BZXKNPRMHJFRGK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a methoxy group, a methylphenyl group, and a sulfonylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a substitution reaction can introduce the bromophenyl group.

    Formation of the Methoxy Intermediate: A methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst.

    Formation of the Methylphenyl Intermediate: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Sulfonylanilino Intermediate: The sulfonylanilino group can be introduced through a sulfonation reaction followed by an amination reaction.

    Final Coupling Reaction: The intermediate compounds are then coupled together under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological pathways and interactions.

    Medicine: As a potential lead compound for drug discovery and development.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
  • N-(3-fluorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
  • N-(3-iodophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Uniqueness

N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules. The combination of functional groups in this compound provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-16-6-12-21(13-7-16)30(27,28)25(19-8-10-20(29-2)11-9-19)15-22(26)24-18-5-3-4-17(23)14-18/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXKNPRMHJFRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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